molecular formula C24H38O4 B12426918 Dioctyl Terepthalate-d4

Dioctyl Terepthalate-d4

Cat. No.: B12426918
M. Wt: 394.6 g/mol
InChI Key: RWPICVVBGZBXNA-DNXUXHMQSA-N
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Description

Dioctyl Terephthalate-d4 is a deuterated form of Dioctyl Terephthalate, which is a non-phthalate plasticizer. The molecular formula of Dioctyl Terephthalate-d4 is C24H34D4O4, and it has a molecular weight of 394.58 g/mol . This compound is primarily used in scientific research as a stable isotope-labeled compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctyl Terephthalate-d4 can be synthesized through the esterification of terephthalic acid with 2-ethylhexanol in the presence of a deuterated catalyst. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

The industrial production of Dioctyl Terephthalate-d4 involves the transesterification of dimethyl terephthalate with 2-ethylhexanol in the presence of a deuterated catalyst. This method is preferred due to its efficiency and high yield . The reaction is carried out at elevated temperatures and under vacuum to facilitate the removal of methanol, a byproduct of the reaction.

Chemical Reactions Analysis

Types of Reactions

Dioctyl Terephthalate-d4 undergoes various chemical reactions, including:

    Esterification: The formation of esters from carboxylic acids and alcohols.

    Transesterification: The exchange of ester groups between molecules.

    Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.

Common Reagents and Conditions

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used under reflux conditions.

    Transesterification: Catalysts such as sodium methoxide or tetrabutyl titanate are used under elevated temperatures and vacuum conditions.

    Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide as common reagents.

Major Products Formed

    Esterification: Dioctyl Terephthalate-d4 is formed from terephthalic acid and 2-ethylhexanol.

    Transesterification: Dioctyl Terephthalate-d4 is formed from dimethyl terephthalate and 2-ethylhexanol.

    Hydrolysis: Terephthalic acid and 2-ethylhexanol are formed from Dioctyl Terephthalate-d4.

Scientific Research Applications

Dioctyl Terephthalate-d4 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Dioctyl Terephthalate-d4 involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it can be used to trace metabolic pathways due to its stable isotope labeling, allowing for the identification of molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate:

    Diisononyl phthalate: Another plasticizer used in similar applications but with a different chemical structure.

    Di(2-ethylhexyl) adipate: A plasticizer with similar properties but derived from adipic acid instead of terephthalic acid.

Uniqueness

Dioctyl Terephthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful in scientific research for tracing and studying molecular interactions and pathways. Its non-phthalate nature also makes it a safer alternative to traditional phthalate plasticizers, reducing potential health risks associated with phthalate exposure .

Properties

Molecular Formula

C24H38O4

Molecular Weight

394.6 g/mol

IUPAC Name

bis(2-ethylhexyl) 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate

InChI

InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3/i13D,14D,15D,16D

InChI Key

RWPICVVBGZBXNA-DNXUXHMQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OCC(CC)CCCC)[2H])[2H])C(=O)OCC(CC)CCCC)[2H]

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC

Origin of Product

United States

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